molecular formula C20H20N2O3 B2859131 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 496839-76-0

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2859131
CAS No.: 496839-76-0
M. Wt: 336.391
InChI Key: HSNSQMGDNFKEES-UHFFFAOYSA-N
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Description

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with two phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(phenylethyl)pyrimidine: Similar structure but with an additional phenylethyl group.

    1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar core structure but with phenyl groups instead of phenylethyl groups.

Uniqueness

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of phenylethyl groups can enhance its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

1,3-bis(2-phenylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-18-15-19(24)22(14-12-17-9-5-2-6-10-17)20(25)21(18)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSQMGDNFKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N(C1=O)CCC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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